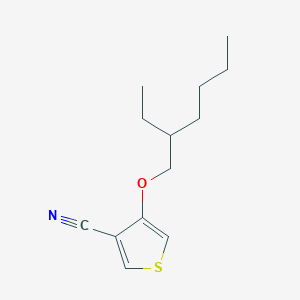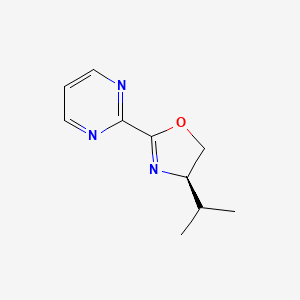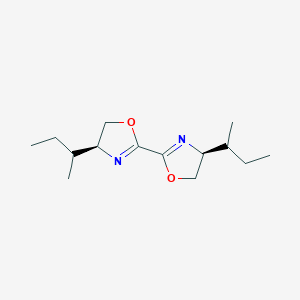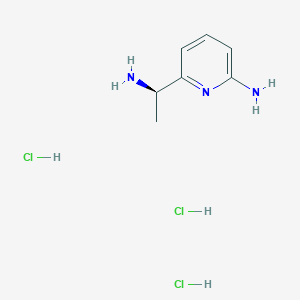![molecular formula C26H18N2 B8181266 2-(4'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B8181266.png)
2-(4'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)acetonitrile
Übersicht
Beschreibung
2-(4'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)acetonitrile is a useful research compound. Its molecular formula is C26H18N2 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
It has potential applications in sensors for nitroaromatic compounds in acetonitrile solutions and vapor phase (Verbitskiy et al., 2018).
Derivatives of the compound exhibited notable antimicrobial activity , particularly N-(9-Ethyl-9H-carbazole-3-yl)-2-(4-ethylphenoxy)acetamide (2c), showing promise in medical and pharmacological applications (Kaplancıklı et al., 2012).
Some derivatives have been found to possess significant antinociceptive activity , potentially useful in pain management (Rajasekaran & Thampi, 2005).
The compound, as a carbazole-based STAT3 inhibitor , has been shown to downregulate the transcriptional activity of STAT3 in lung cancer cell lines, indicating its potential in cancer therapy (Baburajeev et al., 2016).
Novel soluble aromatic polyimides based on carbazole-based diamines derived from this compound exhibit excellent organosolubility, high thermal stability, and potential use in memory devices and resistive switching devices (Zhao et al., 2016).
The poly(2-(9H-carbazol-9-yl) acetic acid) film derived from this compound shows distinctive electrochromic properties , changing color upon oxidation and reduction, which could be useful in display technologies (Elkhidr et al., 2021).
It's also been used in the development of phosphorescent organic light-emitting diodes (PHOLEDs) , where derivatives have shown improved device performance, indicating its application in display and lighting technologies (Liu et al., 2018; Deng et al., 2013).
It exhibits stable fluorescence properties in aqueous solutions, which can be enhanced with the presence of β-cyclodextrin, suggesting applications in biochemical sensing and imaging (Lao et al., 2012).
Derivatives of this compound have been evaluated for their antimicrobial properties , potentially useful in developing new antimicrobial agents (Salih et al., 2016).
Additionally, it has been utilized to create electrochromic materials and polymers, demonstrating its utility in creating dynamic materials for various technological applications (Hu et al., 2013; Oguztürk et al., 2015).
Eigenschaften
IUPAC Name |
2-[4-(4-carbazol-9-ylphenyl)phenyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2/c27-18-17-19-9-11-20(12-10-19)21-13-15-22(16-14-21)28-25-7-3-1-5-23(25)24-6-2-4-8-26(24)28/h1-16H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMJDRNGJIWRII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=CC=C(C=C5)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S,2'S)-2,2'-(1,3,8,10-Tetraoxoanthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-2,9(1H,3H,8H,10H)-diyl)dipropanoic acid](/img/structure/B8181199.png)




![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-3-carbaldehyde))](/img/structure/B8181239.png)





![[(R)-1-adamantyl(carboxy)methyl]azanium;chloride](/img/structure/B8181289.png)